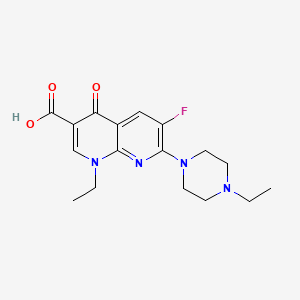

1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

CAS No.: 74274-67-2

Cat. No.: VC17032106

Molecular Formula: C17H21FN4O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74274-67-2 |

|---|---|

| Molecular Formula | C17H21FN4O3 |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H21FN4O3/c1-3-20-5-7-22(8-6-20)16-13(18)9-11-14(23)12(17(24)25)10-21(4-2)15(11)19-16/h9-10H,3-8H2,1-2H3,(H,24,25) |

| Standard InChI Key | RVBJURNLEDDIAW-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,8-naphthyridine family, characterized by a bicyclic structure with nitrogen atoms at the 1- and 8-positions. Its systematic name reflects the following substituents:

-

1-Ethyl group: Attached to the nitrogen at position 1, contributing to lipophilicity and metabolic stability.

-

7-(4-Ethyl-1-piperazinyl): A piperazine ring substituted with an ethyl group at position 4, enhancing solubility and enabling interactions with biological targets such as enzymes and receptors.

-

6-Fluoro substituent: A fluorine atom at position 6, commonly associated with improved bioavailability and target binding in fluoroquinolone antibiotics .

-

3-Carboxylic acid: A carboxylic acid group at position 3, critical for hydrogen bonding and ionic interactions with biological macromolecules.

The molecular formula is C₁₈H₂₄FN₅O₃, with a calculated molecular weight of 377.42 g/mol. Comparative analysis with structurally similar compounds, such as PD163051 (PubChem CID: 465556) , suggests a planar naphthyridine core that facilitates π-π stacking interactions in protein binding pockets.

Synthesis and Structural Modifications

While no explicit synthesis route for this derivative is documented, analogous 1,8-naphthyridine derivatives are typically synthesized via:

-

Condensation Reactions: Starting with 2-aminopyridine derivatives and diethyl ethoxymethylenemalonate, followed by cyclization under acidic or basic conditions.

-

Piperazinyl Introduction: The 4-ethylpiperazine moiety is likely introduced via nucleophilic substitution or palladium-catalyzed coupling reactions at position 7 of the naphthyridine core .

-

Fluorination: Electrophilic fluorination at position 6 using agents like Selectfluor or via halogen exchange reactions .

Key synthetic challenges include regioselectivity in fluorination and achieving stereochemical control during piperazine functionalization. Computational modeling, as applied to related compounds, may optimize reaction conditions to enhance yield and purity .

Pharmacological Activities and Mechanisms

Anticancer Activity

1,8-Naphthyridine derivatives demonstrate cytotoxicity against cancer cell lines via mechanisms such as:

-

EGFR Inhibition: Blocking epidermal growth factor receptor signaling, as seen in analogues with IC₅₀ values <1 μM in non-small cell lung cancer models .

-

Thioredoxin Reductase (TrxR) Inhibition: Inducing oxidative stress and apoptosis in tumor cells.

-

Multi-Drug Resistance (MDR) Modulation: Reversing chemoresistance by inhibiting P-glycoprotein efflux pumps .

The 4-ethylpiperazinyl group in this compound may enhance blood-brain barrier penetration, making it a candidate for treating glioblastoma or metastatic brain tumors .

Neurological Applications

Structural analogs have shown promise in neurological disorders:

-

Adenosine Receptor Agonism: Modulating neurotransmission in Parkinson’s disease models .

-

β-3 Adrenoceptor Antagonism: Potential applications in overactive bladder syndrome .

Comparative Analysis with Analogous Compounds

Future Directions and Challenges

-

Synthetic Optimization: Developing enantioselective routes to isolate active stereoisomers.

-

Target Validation: Screening against kinase panels and bacterial strains to identify primary mechanisms.

-

Toxicology Studies: Assessing hepatotoxicity risks associated with the ethylpiperazinyl group, a concern in fluoroquinolone derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume